molecular formula C15H16ClNO3S B4556827 1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide

Cat. No.: B4556827
M. Wt: 325.8 g/mol
InChI Key: SCROJVXKKWNHLB-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its effects on biological systems.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide typically involves the reaction of 2-chlorobenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted sulfonamides

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(4-ethoxybenzyl)methanesulfonamide
  • 1-(2-bromophenyl)-N-(4-methoxybenzyl)methanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(4-methoxybenzyl)methanesulfonamide stands out due to its specific structural features, such as the presence of both a chlorophenyl and a methoxybenzyl group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-20-14-8-6-12(7-9-14)10-17-21(18,19)11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCROJVXKKWNHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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